tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate
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Overview
Description
tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate: is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a cyclopropyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylmethylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: NaH, K2CO3
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also be used in the development of enzyme inhibitors or as a substrate in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity . The cyclopropyl moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride
- This compound acetate
Comparison: Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and resistance to hydrolysis . The cyclopropyl moiety adds rigidity to the molecule, influencing its binding interactions with molecular targets .
Properties
CAS No. |
1891361-73-1 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[[1-(methylaminomethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(5-6-11)7-12-4/h12H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
NDEAFIBPMOXTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CNC |
Purity |
95 |
Origin of Product |
United States |
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